

# Comparative MIC Values of Cefotaxime and Desacetylcefotaxime

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## Compound Focus: Desacetylcefotaxime

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The table below summarizes the **Minimum Inhibitory Concentration (MIC90)** values for Cefotaxime and its metabolite against common bacterial pathogens, primarily from a 1984 study on meningitis-causing bacteria [1]. The MIC90 is the minimum concentration required to inhibit the growth of 90% of the tested isolates.

Bacterial Species	Inoculum Size (cells/mL)	Cefotaxime MIC90 (µg/mL)	Desacetylcefotaxime MIC90 (µg/mL)
Streptococcus pneumoniae	10 <sup>8</sup>	0.05	0.39
	10 <sup>6</sup>	0.024	0.20
Streptococcus agalactiae	10 <sup>8</sup>	0.05	0.39
	10 <sup>6</sup>	0.05	0.20
Haemophilus influenzae	10 <sup>8</sup>	0.10	0.39
	10 <sup>6</sup>	0.05	0.39

Bacterial Species	Inoculum Size (cells/mL)	Cefotaxime MIC90 (µg/mL)	Desacetylcefotaxime MIC90 (µg/mL)
Escherichia coli	10 <sup>8</sup>	0.10	0.39
	10 <sup>6</sup>	0.05	0.39

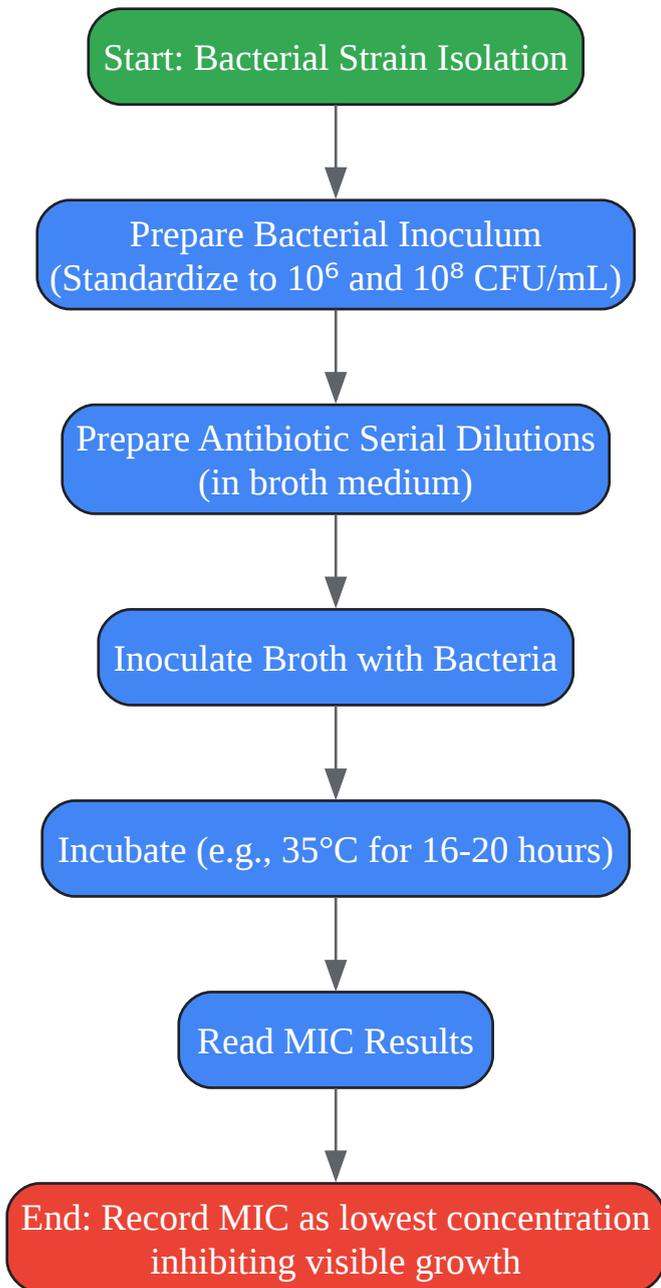
A more recent 2023 Indian study also compared the activity of Cefotaxime with another cephalosporin, Ceftriaxone. It reported that the mean MIC values for *E. coli*, *Klebsiella*, *Staphylococcus*, *Citrobacter koseri*, and *Serratia marcescens* were lower with Cefotaxime, though the difference was not statistically significant for most. Against some organisms, Cefotaxime produced a significantly larger zone of inhibition (ZoI) [2].

## Key Experimental Findings and Context

- **Consistently Lower Potency of the Metabolite:** The data clearly shows that **Desacetylcefotaxime** has a lower antibacterial potency than its parent compound, Cefotaxime, with MIC90 values typically **4 to 8 times higher** [1] [3]. One source notes that the metabolite's activity is estimated to be between 0.5 and 10 times less microbiologically active than Cefotaxime [4].
- **Synergistic Effect:** Despite its lower individual activity, **Desacetylcefotaxime** is known to work synergistically with Cefotaxime. When both are present, the metabolite can enhance the antibacterial effect of the parent drug against most bacterial strains [3].
- **Inoculum Effect:** The data from [1] demonstrates the **inoculum effect**, where the MIC can increase with a higher bacterial inoculum size (e.g., 10<sup>8</sup> vs. 10<sup>6</sup> cells/mL). This is an important consideration for in vitro susceptibility testing.

## Overview of Experimental Methodology

While the full, detailed protocols for the older studies are not provided in the search results, standard methods for determining MIC are well-established. The following workflow visualizes the general process that these studies likely followed, based on the context from the search results [1] [2].



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Key methodological details mentioned across the search results include:

- **Bacterial Strains:** Studies tested against standard clinical isolates, including major pathogens like *S. pneumoniae*, *H. influenzae*, *E. coli*, and *Klebsiella* species [1] [2].
- **Inoculum Preparation:** Final inocula were standardized to specific densities, commonly **10<sup>6</sup> and 10<sup>8</sup> CFU/mL**, to investigate the inoculum effect [1].
- **MIC Determination:** The **broth microdilution** method is the standard. More recent studies also used the **disk diffusion method** to measure the Zone of Inhibition (ZOI) alongside MIC [2].

- **Interpretation:** MIC and ZOI results were interpreted according to guidelines from organizations like the **Clinical and Laboratory Standards Institute (CLSI)** [2].

## Key Insights for Professionals

- **Relevance of the Metabolite: Desacetylcefotaxime** is not an inactive metabolite. Its presence contributes to the overall therapeutic effect of Cefotaxime, especially in settings like meningitis, where it achieves significant concentrations in the cerebrospinal fluid [4] [5].
- **Contemporary Context:** The most direct comparative MIC data is from the 1980s. While this establishes the fundamental potency relationship, local and current antimicrobial resistance surveillance data is crucial for informing empirical therapy today [2].

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## References

1. [ MICs and MBCs of cefotaxime , desacetylcefotaxime and ceftriaxone... [pubmed.ncbi.nlm.nih.gov]
2. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]
3. In Vitro Activity of Desacetylcefotaxime and the Interaction with its... [link.springer.com]
4. Optimal dosing of cefotaxime and desacetylcefotaxime for ... [pmc.ncbi.nlm.nih.gov]
5. Cefotaxime - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

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